molecular formula C14H13BrN4O B2544755 N-[1-(2-bromobenzoyl)azetidin-3-yl]pyrimidin-2-amine CAS No. 2034420-75-0

N-[1-(2-bromobenzoyl)azetidin-3-yl]pyrimidin-2-amine

Cat. No.: B2544755
CAS No.: 2034420-75-0
M. Wt: 333.189
InChI Key: ILUSEHHQFBFJIY-UHFFFAOYSA-N
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Description

N-[1-(2-bromobenzoyl)azetidin-3-yl]pyrimidin-2-amine is a heterocyclic compound that features both azetidine and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-bromobenzoyl)azetidin-3-yl]pyrimidin-2-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-bromobenzoyl)azetidin-3-yl]pyrimidin-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents used.

    Cyclization: The azetidine ring can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups.

Scientific Research Applications

N-[1-(2-bromobenzoyl)azetidin-3-yl]pyrimidin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1-(2-bromobenzoyl)azetidin-3-yl]pyrimidin-2-amine involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, while the pyrimidine ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(2-bromobenzoyl)azetidin-3-yl]pyrimidin-2-amine is unique due to the combination of the azetidine and pyrimidine rings, which provides a distinct set of chemical and biological properties. This makes it a valuable compound for further research and development.

Properties

IUPAC Name

(2-bromophenyl)-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN4O/c15-12-5-2-1-4-11(12)13(20)19-8-10(9-19)18-14-16-6-3-7-17-14/h1-7,10H,8-9H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILUSEHHQFBFJIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=CC=C2Br)NC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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